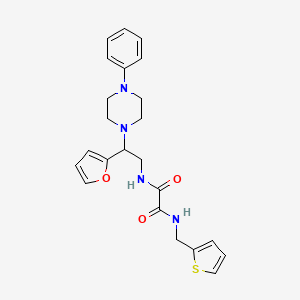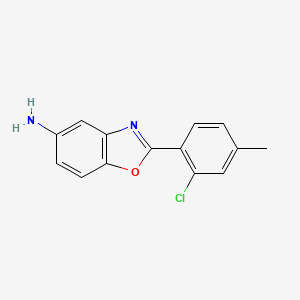![molecular formula C21H29N3O4 B2632694 1-Cyclohexyl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-ethylurea CAS No. 894034-47-0](/img/structure/B2632694.png)
1-Cyclohexyl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-ethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a urea derivative, which contains a cyclohexyl group, a dihydrobenzo[b][1,4]dioxin group, and a pyrrolidinone group. Urea derivatives are widely used in medicinal chemistry due to their bioactive properties . Dihydrobenzo[b][1,4]dioxin is a type of heterocyclic compound that also has significant bioactivity . Pyrrolidinones are common in pharmaceuticals and are known for their wide range of biological activities.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the urea linkage between the cyclohexylamine and the pyrrolidinone . The dihydrobenzo[b][1,4]dioxin could be formed through a variety of methods, including the cyclization of suitable precursors .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the urea linkage, the cyclohexyl ring, the dihydrobenzo[b][1,4]dioxin ring, and the pyrrolidinone group . These groups would likely confer specific physical and chemical properties to the molecule.Chemical Reactions Analysis
As a urea derivative, this compound could potentially undergo a variety of chemical reactions. For example, it could participate in condensation reactions, or the urea group could be hydrolyzed under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the urea group could confer hydrogen bonding capabilities, while the cyclohexyl group could contribute to the compound’s lipophilicity .Aplicaciones Científicas De Investigación
- Research Findings :
- Research Findings :
- Benefits :
Hair Loss Prevention and Regeneration
Antiviral and Anti-HIV Activity
Synthesis of 2,3-Dihydrobenzo[b][1,4]dioxin-5-Amine
Biological Activity Testing
Propiedades
IUPAC Name |
1-cyclohexyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-ethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4/c1-2-23(16-6-4-3-5-7-16)21(26)22-15-12-20(25)24(14-15)17-8-9-18-19(13-17)28-11-10-27-18/h8-9,13,15-16H,2-7,10-12,14H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWKYDQTXUXTOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-ethylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,5-dimethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2632615.png)
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxybenzamide](/img/structure/B2632616.png)


![5-chloro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2632620.png)
![2-[[1-[2-(2-Methylphenoxy)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2632622.png)

![1-(6-methylpyridin-2-yl)-N'-[(1Z)-(4-nitrophenyl)methylidene]-1H-imidazole-4-carbohydrazide](/img/structure/B2632626.png)
![2-({6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)-1-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B2632628.png)
![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2632630.png)

![2-[(2-Fluorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2632632.png)